N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-13-7-3-4-8-15(13)21-17(23)11-14-12-24-18(20-14)22-16-9-5-6-10-19-16/h3-10,12H,2,11H2,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGCNNXYMAZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Amination: The thiazole intermediate is then reacted with 2-aminopyridine to introduce the pyridinylamino group.
Acylation: Finally, the compound is acylated with 2-ethylphenylacetyl chloride to yield the target acetamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can target the pyridinylamino group or the carbonyl group in the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridinylamino group or the acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibit significant anticancer properties. A structural activity relationship (SAR) analysis demonstrated that modifications in the thiazole core can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole compounds have been shown to inhibit tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria. The presence of the pyridine moiety contributes to the enhanced interaction with bacterial enzymes, leading to increased efficacy .
Synthesis and Structural Insights
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the pyridine and ethylphenyl substituents via nucleophilic substitution methods.
A comprehensive synthetic route is illustrated in Table 1 below:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Acetic anhydride, pyridine | Acetylated thiazole |
| 2 | Ethanol, thiourea | Thiazole derivative |
| 3 | Base (NaOH), heat | Final product: this compound |
Table 1: Synthetic Pathway for this compound
Case Studies
3.1 Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer properties against MCF-7 breast cancer cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
3.2 Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazole derivatives, where this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exerts its effects depends on its application:
Molecular Targets: It may interact with specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide and related compounds:
Structural and Functional Insights
Pyridinylamino vs. Cyclopentylamino Substitutions: The pyridin-2-ylamino group in the target compound may offer superior hydrogen-bonding capacity compared to the cyclopentylamino group in Compound 17a (). This could enhance binding affinity to kinase active sites, as seen in CDK9 inhibitors . However, the cyclopentyl group in 17a might improve metabolic stability due to its aliphatic nature.
Benzothiazole vs.
Ethylphenyl vs. Methylphenyl Groups :
The 2-ethylphenyl substituent in the target compound likely increases lipophilicity compared to the 2-methylphenyl group in N-(2-methylphenyl)acetamide (). This could enhance membrane permeability but may also affect solubility and bioavailability .
Simpler Thiazole-Acetamide Derivatives :
N-(Thiazol-2-yl)acetamide () lacks aromatic substitutions, resulting in lower molecular complexity and reduced target specificity. However, its demonstrated anti-inflammatory activity underscores the intrinsic bioactivity of the thiazole-acetamide scaffold .
Biological Activity
N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 338.4 g/mol
CAS Number: 1226445-10-8
The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group, which together contribute to its biological properties. The unique combination of these structural elements allows for interactions with various biological targets.
This compound is believed to exert its effects through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation: It has the potential to bind to certain receptors, altering signal transduction pathways that are crucial for cellular responses.
- Antimicrobial Activity: Similar thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess antimicrobial properties.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. In vitro studies suggest that this compound could be effective against various cancer cell lines, potentially functioning through the inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activities. A study highlighted that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activities against pathogens like Plasmodium falciparum, suggesting that this compound may also show similar efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups at specific positions on the aromatic rings enhances biological activity. For example, compounds with non-bulky substituents at the ortho position of the phenyl ring exhibited higher antimalarial potency . This suggests that slight modifications in the molecular structure of this compound could lead to improved therapeutic profiles.
Case Studies
-
Antimalarial Activity: In a systematic study on thiazole analogs, certain derivatives were found to exhibit high antimalarial potency with low cytotoxicity in HepG2 cell lines. The modifications in the amide group were particularly significant for enhancing activity .
Compound IC (µM) Cytotoxicity (HepG2 Cell Line) 1 0.5 Low 2 0.8 Moderate N-(2-Ethylphenyl)-... TBD TBD - Anticancer Studies: Another study indicated that thiazole-containing compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:
- Thiazole ring formation : Use precursors like 2-aminothiazole derivatives with pyridin-2-ylamine under reflux in ethanol or dichloromethane .
- Acetamide coupling : Introduce the 2-ethylphenyl group via nucleophilic acyl substitution, using catalysts like triethylamine .
- Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hrs) to maximize yield (typically 60–75%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring and acetamide linkage (e.g., H NMR peaks at δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z ~380) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are appropriate for evaluating bioactivity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition : Test against kinases or bacterial targets (e.g., FabH for antimicrobial activity) using fluorometric assays .
- Dose-response curves : Calculate IC values with triplicate replicates and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma half-life to identify absorption issues .
- Formulation adjustments : Improve solubility using co-solvents (e.g., PEG 400) or nanoencapsulation .
- In vivo models : Validate efficacy in xenograft mice, ensuring dose equivalence to in vitro IC values .
Q. What strategies determine molecular targets and mechanisms of action?
- Methodology :
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout screens : Identify genes whose loss abrogates compound activity .
- Molecular docking : Simulate interactions with potential targets (e.g., EGFR kinase) using AutoDock Vina .
Q. How can X-ray crystallography and computational modeling confirm structural features?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) and resolve structure at 1.8 Å resolution .
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S bond: 1.76 Å) with experimental data to validate geometry .
Q. What are key considerations for designing SAR studies?
- Methodology :
-
Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or thiazole groups (Table 1) .
-
Bioactivity correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to IC .
Table 1 : SAR of Thiazole Derivatives
Substituent IC (μM) Target 4-Chlorophenyl 12.3 EGFR kinase 4-Fluorophenyl 8.7 FabH enzyme 3-Methoxyphenyl 25.1 HeLa cells
Q. How should low synthesis yields or impurities during scale-up be addressed?
- Methodology :
- Process optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
- Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
